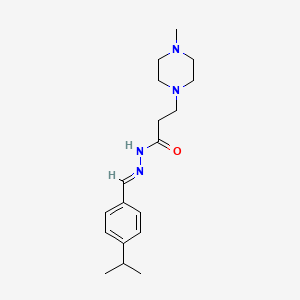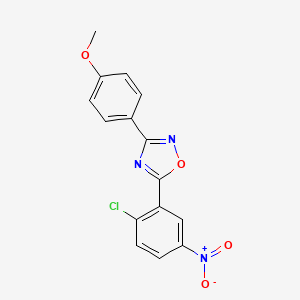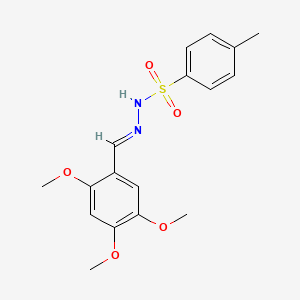![molecular formula C17H18N6O B5607049 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide is a complex organic compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of similar N-substituted pyrazole and pyridazine derivatives involves reactions of specific diones with aromatic primary amines or other reagents. For example, Menozzi et al. (1993) described the synthesis of a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, highlighting a typical approach to synthesizing such compounds (Menozzi et al., 1993).
Molecular Structure Analysis
The molecular structure of pyrazole and pyridazine derivatives is typically characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, Asegbeloyin et al. (2014) performed an NMR spectroscopy and single-crystal X-ray structure study to characterize similar compounds, providing insights into the molecular arrangement and stability (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions and properties. For example, Howson et al. (1988) detailed the synthesis and pharmacological profile of various stereoisomers of a related pyridazinone compound, demonstrating the compound's reactivity and potential applications (Howson et al., 1988).
Propiedades
IUPAC Name |
2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12(2)17(24)20-14-6-4-13(5-7-14)19-15-8-9-16(22-21-15)23-11-3-10-18-23/h3-12H,1-2H3,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAHDOLPEBHQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)


![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)

![6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)
![3-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5607071.png)
